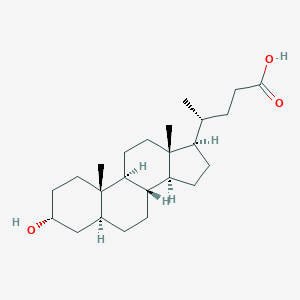

Allolithocholic acid

Description

Allolithocholic Acid as a Secondary Bile Acid Metabolite

This compound is classified as a secondary bile acid. Secondary bile acids are not synthesized directly by the host organism but are produced through the biotransformation of primary bile acids by the gut microbiota. biorxiv.orgd-nb.info Primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver and secreted into the intestine. biorxiv.orgguidetopharmacology.orgasm.org

Microbial Origin and Biotransformation from Primary Bile Acids

The formation of secondary bile acids, including this compound, primarily occurs in the colon through the enzymatic activities of intestinal bacteria. biorxiv.orgd-nb.info A key microbial transformation is the 7α-dehydroxylation of primary bile acids. For instance, lithocholic acid (LCA) is produced from chenodeoxycholic acid (CDCA) via bacterial action involving the reduction of the hydroxyl group at carbon-7. wikipedia.orglipidmaps.org this compound is a metabolite of lithocholic acid (LCA). nih.gov The enzymatic basis for the formation of allo-LCA by Firmicutes has been a subject of research. nih.gov Novel mechanisms by which Firmicutes generate "flat" bile acids like allo-LCA have been presented, involving specific genes like baiP and baiJ which are encoded only in Firmicutes. nih.govresearchgate.net These genes differ from membrane-associated bile acid 5α-reductases found in Bacteroidetes that indirectly generate allo-LCA from 3-oxo-Δ4-LCA. nih.gov

The microbial biotransformation of primary bile acids into secondary bile acids like LCA and its derivatives significantly increases the chemical diversity of bile acids in the body. researchgate.net

Stereo-isomeric Distinction (C5α diastereomer) from Other Bile Acids

Bile acids possess a steroid structure. The configuration at the C5 position is a crucial point of stereo-isomeric distinction among bile acids. Most primary and common secondary bile acids, such as lithocholic acid (LCA), have a 5β configuration, resulting in a "kinked" or bent structure of the steroid rings (A/B-cis orientation). wikipedia.orgnih.gov this compound, however, is a C5α diastereomer, meaning it has a 5α configuration. This results in a "flat" steroid ring structure (A/B-trans oriented), distinguishing it structurally from its 5β counterpart, lithocholic acid. nih.gov

Presence and Distribution in Mammalian Biological Fluids and Tissues

This compound is present in mammalian biological fluids and tissues. It has been detected in normal serum and feces. foodb.cahmdb.ca Studies have indicated a tendency for this compound to be at higher concentrations in the feces of patients with colon cancer, particularly in men. foodb.cahmdb.ca While bile acids are predominantly found in bile, they are also present in other biological matrices. foodb.cahmdb.ca The concentrations of individual bile acids, including allo-LCA, can be quantified in samples such as mouse cecal and human fecal samples using techniques like Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). nih.gov

Data on the distribution of this compound in various mammalian tissues and fluids can be complex and may vary depending on physiological conditions, the composition of the gut microbiota, and the specific mammal species.

| Biological Matrix | Presence of this compound | Notes | Source |

| Serum | Detected | Present in normal serum. | foodb.cahmdb.ca |

| Feces | Detected | Present in normal feces; potentially higher in colon cancer patients. | foodb.cahmdb.ca |

| Mouse Cecal Samples | Quantifiable | Levels can be measured. | nih.gov |

| Human Fecal Samples | Quantifiable | Levels can be measured. | nih.gov |

| Bile | Expected (as a bile acid) | Bile acids are predominantly found in bile. | foodb.cahmdb.ca |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-NWFSOSCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415285 | |

| Record name | AC1NR32F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2276-94-0 | |

| Record name | (3α,5α)-3-Hydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2276-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1NR32F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis, Metabolism, and Homeostasis of Allolithocholic Acid

Enzymatic Pathways in Allolithocholic Acid Formation

The generation of this compound from primary bile acids is a multi-step process carried out by specific enzymes encoded by the gut microbiota.

Recent research has identified and characterized specific enzymes from gut bacteria, primarily from the Firmicutes phylum, that are responsible for the formation of allo-bile acids. nih.gov The bai (bile acid inducible) gene cluster encodes several key enzymes in this pathway.

BaiP and BaiJ : These enzymes have been identified as bile acid 5α-reductases. nih.govnih.gov They catalyze the conversion of a 3-oxo-Δ4-intermediate of lithocholic acid to 3-oxo-allolithocholic acid. nih.govnih.gov Phylogenetic analyses indicate that BaiP and BaiJ are primarily found in Firmicutes. nih.gov

BaiA1 : This enzyme functions as a 3α-hydroxysteroid dehydrogenase. It has been demonstrated to catalyze the final stereoselective reduction of 3-oxo-allolithocholic acid to form this compound. nih.govnih.gov The substrate specificity of BaiA1 for the 3-oxo-allo intermediate is a critical determinant in the synthesis of this compound. nih.gov

Table 1: Key Microbial Enzymes in this compound Formation

| Enzyme | Function | Substrate | Product |

| BaiP/BaiJ | Bile acid 5α-reductase | 3-oxo-Δ4-lithocholic acid | 3-oxo-allolithocholic acid |

| BaiA1 | 3α-hydroxysteroid dehydrogenase | 3-oxo-allolithocholic acid | This compound |

The formation of the "allo" configuration, characterized by a trans-fused A/B ring junction, is a result of stereoselective reduction reactions. bucknell.edubucknell.edu This is in contrast to the more common primary bile acids which have a cis-fused A/B ring junction. The key step is the reduction of the 3-oxo-Δ4 intermediate. The enzyme BaiP (or BaiJ) specifically catalyzes the 5α-reduction of this intermediate, leading to the formation of the 3-oxo-5α- (or 3-oxo-allo) intermediate. nih.gov This stereospecific reduction sets the stage for the final reduction at the C-3 position. The subsequent reduction of the 3-oxo group to a 3α-hydroxyl group by BaiA1 is also a stereoselective process, ensuring the correct spatial orientation of the hydroxyl group in the final this compound molecule. nih.gov

Enterohepatic Circulation and this compound Dynamics

Like other bile acids, this compound is subject to enterohepatic circulation, a process of secretion from the liver into the bile, passage into the intestine, reabsorption, and return to the liver via the portal circulation. wikipedia.orgresearchgate.net This recycling is crucial for maintaining the bile acid pool.

The movement of this compound across the membranes of intestinal enterocytes and hepatocytes is mediated by a variety of transport proteins. nih.gov While specific transporters solely dedicated to this compound have not been identified, it is likely transported by the same systems that handle other bile acids.

In the ileum, the apical sodium-dependent bile acid transporter (ASBT) is responsible for the active uptake of conjugated bile acids from the intestinal lumen into the enterocytes. nih.gov From the enterocytes, bile acids are transported across the basolateral membrane into the portal blood, a process involving the organic solute transporters alpha and beta (OSTα/OSTβ). nih.gov

In the liver, hepatocytes take up bile acids from the portal blood via transporters such as the Na+-taurocholate cotransporting polypeptide (NTCP) and organic anion transporting polypeptides (OATPs). For secretion into the bile canaliculi, the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2) are key transporters for conjugated bile acids. nih.gov The lipophilic nature of unconjugated this compound may also allow for some degree of passive diffusion across cell membranes. libretexts.org

Table 2: Potential Transporters Involved in this compound Circulation

| Location | Membrane | Transporter | Function |

| Ileum | Apical | ASBT | Uptake from intestinal lumen |

| Basolateral | OSTα/OSTβ | Efflux into portal blood | |

| Liver | Sinusoidal | NTCP, OATPs | Uptake from portal blood |

| Canalicular | BSEP, MRP2 | Secretion into bile |

Fecal and Urinary Excretion Patterns

The excretion of this compound, a secondary bile acid formed by the gut microbiota, occurs primarily through the feces, with a smaller fraction eliminated in the urine. The patterns of excretion are influenced by various factors including diet, gut microbiome composition, and host metabolism.

Urinary excretion of bile acids, including this compound, is generally a minor pathway in healthy individuals. However, under conditions of cholestasis, where bile flow from the liver is impaired, urinary excretion becomes a more significant route for bile acid elimination nih.gov. The hydrophilicity of a bile acid influences its tendency to be excreted in the urine; more hydrophilic bile acids are more readily excreted via this route deepdyve.com. Bile acids in urine are often found as sulfate or glucuronide conjugates, which increases their water solubility and facilitates renal clearance nih.govnih.govnih.gov. While studies have detailed the urinary excretion of lithocholic acid and its conjugates, specific patterns for this compound are less characterized but would be expected to follow similar principles of renal handling for bile acids nih.gov.

Fecal and Urinary Excretion of this compound

| Excretion Route | Description | Influencing Factors | Typical State |

|---|---|---|---|

| Fecal | Major route of elimination for unabsorbed secondary bile acids. This compound is excreted as part of the complex fecal bile acid profile. | Gut microbiota composition, dietary fiber intake, enterohepatic circulation efficiency. | Constitutes a fraction of the approximately 5% of the bile acid pool lost in feces daily. |

| Urinary | Minor route of elimination in healthy individuals. Becomes more significant in cholestatic conditions. | Liver function, renal function, degree of bile acid conjugation (sulfation and glucuronidation). | Low levels, typically in conjugated forms to increase water solubility. |

Regulation of this compound Homeostasis

Role of Host Genetic Factors in Bile Acid Profiles

Host genetics play a significant role in determining the composition of the gut microbiota and the profile of bile acids, which in turn influences the levels of secondary bile acids like this compound nih.gov. Genetic variations can affect the expression and activity of enzymes involved in bile acid synthesis and transporters responsible for their enterohepatic circulation researchgate.netmdpi.comscispace.com.

Studies in mouse models have identified several genetic loci associated with variations in bacterial and bile acid profiles. For example, quantitative trait locus (QTL) analysis has shown associations between specific genomic regions and the levels of certain gut microbes and bile acids nih.gov. Polymorphisms in genes encoding for bile acid transporters, such as the ileal bile acid transporter (Slc10a2), can influence the composition of the bile acid pool and the gut microbiota nih.gov. While direct genetic links to this compound levels are still under investigation, the genetic control over the primary bile acids that serve as precursors and the microbial communities that produce this compound indicates a clear, albeit indirect, genetic influence. Furthermore, genetic variants in genes associated with NAFLD susceptibility have been linked to systemic levels of bile acids nih.gov.

Host Genetic Factors Influencing Bile Acid Profiles

| Genetic Factor | Function | Potential Impact on this compound | Example |

|---|---|---|---|

| Bile Acid Synthesis Enzymes | Regulate the production of primary bile acids (cholic acid and chenodeoxycholic acid) from cholesterol. | Variations can alter the substrate availability for microbial conversion to secondary bile acids. | Polymorphisms in CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway researchgate.net. |

| Bile Acid Transporters | Control the enterohepatic circulation of bile acids. | Altered transporter function can change the amount of primary bile acids reaching the colon for conversion. | Variations in the ileal bile acid transporter gene (Slc10a2) nih.gov. |

| Nuclear Receptors | Regulate the expression of genes involved in bile acid synthesis and transport. | Changes in receptor activity can lead to widespread alterations in bile acid homeostasis. | Farnesoid X receptor (FXR) is a key regulator of bile acid metabolism wikipedia.org. |

Influence of Diet and Nutritional Interventions

Diet is a critical modulator of the gut microbiota and bile acid metabolism, thereby strongly influencing the levels of this compound frontiersin.org. Different dietary components can alter the composition and metabolic activity of the gut bacteria responsible for converting primary bile acids to secondary bile acids.

High-fat diets have been shown to increase the secretion of bile acids into the intestine, which can lead to an accumulation of secondary bile acids like lithocholic acid and its derivatives frontiersin.orgnews-medical.netmdpi.com. In mice fed a high-fat, high-fructose diet, administration of this compound was found to reverse the negative metabolic effects, suggesting a complex interplay between diet, this specific bile acid, and metabolic health nih.gov. Conversely, calorie restriction has been shown to increase circulating levels of lithocholic acid, which may have health-promoting effects researchgate.net.

Dietary fiber also plays a significant role by binding to bile acids in the intestine, which reduces their reabsorption and increases their fecal excretion nih.govfrontiersin.orgcabidigitallibrary.org. This interruption of the enterohepatic circulation can alter the composition of the bile acid pool. For example, certain types of fiber have been shown to increase the fecal loss of bile acids, which in turn can influence the production of secondary bile acids by the gut microbiota frontiersin.org.

Influence of Diet on this compound Levels

| Dietary Factor/Intervention | Mechanism of Action | Effect on this compound | Research Findings |

|---|---|---|---|

| High-Fat Diet | Increases bile acid secretion and alters gut microbiota composition. | May lead to increased production of secondary bile acids, including this compound frontiersin.orgnews-medical.netmdpi.com. | Studies in animal models show significant changes in the bile acid pool with high-fat feeding nih.govmdpi.com. |

| Dietary Fiber | Binds to bile acids, increasing their fecal excretion and altering the gut microbiome. | Can modulate the overall secondary bile acid pool by altering substrate availability for microbial metabolism frontiersin.orgcabidigitallibrary.org. | Different types of fiber have varying effects on bile acid binding and excretion researchgate.net. |

| Calorie Restriction | Alters host metabolism and the gut microbiome. | May increase the production of certain secondary bile acids like lithocholic acid, the precursor to this compound researchgate.net. | Elevated lithocholic acid in calorie-restricted mice has been linked to health benefits researchgate.net. |

Molecular Mechanisms and Cellular Signaling of Allolithocholic Acid

Allolithocholic Acid Interactions with Nuclear Receptors

This compound's engagement with nuclear receptors is multifaceted, exhibiting distinct effects on FXR, PXR, and VDR, which in turn leads to the regulation of a diverse set of genes and physiological processes.

This compound acts as an antagonist of the farnesoid X receptor (FXR). nih.gov Unlike FXR agonists such as chenodeoxycholic acid (CDCA), this compound does not activate FXR but instead competitively inhibits the binding of agonists, thereby attenuating FXR-mediated signaling pathways. This antagonistic activity has significant implications for the expression of FXR target genes involved in bile acid transport and metabolism.

The antagonistic effect of this compound on FXR leads to the downregulation of key FXR target genes. A primary example is the Bile Salt Export Pump (BSEP), encoded by the ABCB11 gene. In experimental models, lithocholic acid has been shown to strongly decrease BSEP expression. nih.gov This occurs because FXR, when activated by an agonist, normally binds to a response element in the BSEP promoter to enhance its transcription. By blocking this activation, this compound effectively suppresses BSEP expression. nih.gov In vitro co-activator association assays have demonstrated that lithocholic acid can decrease agonist-induced FXR activation with an IC50 of approximately 1 micromolar. nih.gov

Another important FXR target gene is the Small Heterodimer Partner (SHP), which plays a crucial role in the negative feedback regulation of bile acid synthesis. While direct studies on this compound's effect on SHP are limited, its antagonistic nature towards FXR suggests a likely suppression of SHP expression, which would in turn disinhibit the enzymes responsible for bile acid synthesis.

| Gene | Protein Product | Effect of this compound (as an FXR antagonist) | Functional Consequence |

|---|---|---|---|

| ABCB11 | Bile Salt Export Pump (BSEP) | Downregulation | Decreased efflux of bile salts from hepatocytes |

| NR0B2 | Small Heterodimer Partner (SHP) | Predicted Downregulation | Disinhibition of bile acid synthesis |

In contrast to its effect on FXR, this compound functions as an agonist for the pregnane (B1235032) X receptor (PXR). nih.gov PXR is a key nuclear receptor that regulates the expression of genes involved in the detoxification and clearance of xenobiotics and endogenous compounds, including bile acids.

Activation of PXR by this compound leads to the transcriptional induction of a suite of genes responsible for drug and bile acid metabolism. A prominent target is the cytochrome P450 3A (CYP3A) family of enzymes, particularly CYP3A4 in humans and its orthologs in other species. researchgate.net These enzymes play a critical role in the hydroxylation of lithocholic acid, rendering it more water-soluble and less toxic.

In addition to metabolic enzymes, PXR activation by this compound also induces the expression of transporters involved in the uptake and efflux of bile acids and other xenobiotics. One such transporter is the organic anion transporting polypeptide 2 (OATP2), which is involved in the uptake of bile acids from the sinusoidal blood into hepatocytes. researchgate.net The coordinated induction of both metabolizing enzymes and transporters by this compound via PXR activation serves as a protective mechanism against the accumulation of toxic bile acids.

| Gene | Protein Product | Effect of this compound (as a PXR agonist) | Functional Consequence |

|---|---|---|---|

| CYP3A4 | Cytochrome P450 3A4 | Induction | Increased hydroxylation and detoxification of bile acids |

| SLCO1B1 | Organic Anion Transporting Polypeptide 2 (OATP2) | Induction | Enhanced uptake of bile acids into hepatocytes for metabolism |

This compound is also recognized as an agonist of the vitamin D receptor (VDR). nih.govmdpi.com The activation of VDR by this compound provides another pathway for the regulation of genes involved in detoxification and cellular differentiation.

The interaction of this compound with VDR leads to the induction of CYP3A4, complementing the induction mediated by PXR. nih.gov This dual regulation of CYP3A4 by both PXR and VDR highlights the importance of this enzyme in the detoxification of lithocholic acid. Studies using small interfering RNA have demonstrated the significant role of VDR in the lithocholic acid-mediated induction of CYP3A4. nih.gov

Another VDR target gene induced by this compound is CYP24A1, the enzyme responsible for the catabolism of the active form of vitamin D, 1α,25-dihydroxyvitamin D3. mdpi.com The induction of CYP24A1 by this compound suggests a potential for crosstalk between bile acid and vitamin D signaling pathways. In vivo studies have shown that lithocholic acid administration increases the expression of Cyp3a protein levels in the intestine, a tissue with notable VDR expression. nih.gov

Vitamin D Receptor (VDR) Agonism

Impact on Immune Cell Activation

This compound has been shown to modulate immune cell functions, contributing to the regulation of inflammatory responses. In vitro studies have demonstrated that alloLCA can prevent the M1 polarization of macrophages and inhibit the Th17 polarization of CD4+ T cells. nih.gov This suggests a role for alloLCA in steering immune responses towards a less inflammatory phenotype. While direct studies on alloLCA are emerging, research on the closely related isomer, lithocholic acid (LCA), provides further insights. LCA has been found to impede the activation of Th1 cells, a key component of the adaptive immune system. nih.govnih.gov This inhibition is characterized by a decrease in the production of Th1-associated cytokines such as interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα). nih.govnih.goveuropeanreview.org Furthermore, LCA treatment leads to reduced expression of genes pivotal for Th1 differentiation, including T-bet, Stat-1, and Stat-4, and a decrease in the phosphorylation of STAT1α/β. nih.govnih.goveuropeanreview.org These effects of LCA on Th1 cells are mediated through the Vitamin D receptor (VDR), as silencing the VDR abrogates these inhibitory actions. nih.gov

Table 1: Impact of Lithocholic Acid on Th1 Cell Activation Markers

| Marker | Effect of Lithocholic Acid | Reference |

| IFNγ Production | Decreased | nih.govnih.goveuropeanreview.org |

| TNFα Production | Decreased | nih.goveuropeanreview.org |

| T-bet Gene Expression | Decreased | nih.govnih.goveuropeanreview.org |

| Stat-1 Gene Expression | Decreased | nih.govnih.goveuropeanreview.org |

| Stat-4 Gene Expression | Decreased | nih.govnih.goveuropeanreview.org |

| STAT1α/β Phosphorylation | Decreased | nih.govnih.goveuropeanreview.org |

Epigenetic Modulation of Gene Expression

The influence of bile acids on cellular function extends to the epigenetic level, involving modifications to DNA and histones that regulate gene expression without altering the DNA sequence itself. While direct studies on the epigenetic effects of this compound are limited, research on lithocholic acid (LCA) provides significant insights into how this class of molecules can epigenetically modulate gene expression.

In porcine intestinal epithelial cells, LCA has been shown to attenuate inflammatory responses induced by deoxynivalenol (B1670258) (DON) through the epigenetic regulation of specific genes. researchgate.net RNA-sequencing and ChIP-qPCR analyses revealed that LCA treatment led to changes in histone modifications at the loci of DUSP5 and TRAF5, genes involved in inflammatory signaling pathways such as the MAPK and IL-17 signaling pathways. researchgate.net Specifically, LCA influenced histone marks like H3K9ac, H3K18ac, H3K27ac, H3K4me1, H3K4me3, H3K9bhb, and H3K18bhb. researchgate.net These modifications are associated with either active or repressed gene transcription, indicating that LCA can fine-tune the expression of inflammatory genes.

Furthermore, studies on various bile acids, including lithocholic acid, have demonstrated their ability to induce DNA hypomethylation. nih.gov In a study investigating non-genotoxic colon carcinogens, lithocholic acid was found to cause a decrease in 5-methylcytosine (B146107) in the DNA of rat colons, which correlated with its carcinogenic activity in that model. nih.gov DNA methylation is a key epigenetic mechanism for gene silencing, and its alteration can lead to significant changes in gene expression profiles.

Table 2: Epigenetic Effects of Lithocholic Acid on Gene Expression

| Epigenetic Mechanism | Target | Cellular Context | Outcome | Reference |

| Histone Modification | DUSP5, TRAF5 loci | Porcine intestinal epithelial cells | Attenuation of inflammatory gene expression | researchgate.net |

| DNA Methylation | Global DNA | Rat colon | DNA hypomethylation | nih.gov |

This compound and G Protein-Coupled Receptors

This compound is a known agonist for G protein-coupled receptors (GPCRs), particularly the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This interaction is a key mechanism through which alloLCA exerts its systemic effects.

G Protein-Coupled Bile Acid Receptor 1 (GPBAR1/TGR5) Agonism

This compound acts as a dual agonist for GPBAR1 and an inverse agonist for RORγt. nih.gov Its activity as a GPBAR1 agonist has been demonstrated in vitro and is central to its regulatory functions. nih.gov GPBAR1 is expressed in various tissues and cell types, and its activation by bile acids, including alloLCA, triggers a cascade of intracellular signaling events that influence metabolism, inflammation, and other physiological processes.

Activation of Downstream Signaling Cascades (e.g., cAMP/PKA)

Upon binding of an agonist like this compound, GPBAR1 couples to the Gs alpha subunit of heterotrimeric G proteins. This coupling leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org The resulting increase in intracellular cAMP levels activates protein kinase A (PKA). The GPBAR1-cAMP-PKA signaling axis is a crucial pathway that mediates many of the downstream effects of alloLCA and other TGR5 agonists. For instance, in gallbladder tissue, TGR5 activation increases cAMP concentrations, leading to smooth muscle relaxation. nih.gov

Influence on Inflammasome Activation (e.g., NLRP3)

The activation of GPBAR1 signaling by bile acids can have a significant impact on inflammatory pathways, including the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.

Lithocholic acid has been shown to inhibit NLRP3 inflammasome activity through a GPBAR1-cAMP-PKA-dependent pathway. This signaling cascade leads to the phosphorylation and subsequent ubiquitination of the NLRP3 protein, which prevents its activation. This suggests that GPBAR1 signaling can disrupt the assembly of the inflammasome complex. In contrast, other bile acids like deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) have been reported to activate the NLRP3 inflammasome in certain contexts, highlighting the diverse and context-dependent effects of different bile acids on this inflammatory platform.

Modulation of Large-Conductance Calcium-Activated Potassium Channels (BK/KCa1.1)

Large-conductance calcium-activated potassium channels, also known as BK or KCa1.1 channels, are important regulators of cellular excitability and are involved in a wide range of physiological processes. nih.govnih.govfrontiersin.orgwikipedia.orgfrontiersin.orgwikipedia.org Bile acids, including lithocholic acid, have been shown to modulate the activity of these channels. nih.govnih.gov

The interaction of lithocholic acid with BK channels is dependent on the presence of the channel's β1 accessory subunit. nih.govnih.gov Studies have shown that lithocholic acid and its analogs can increase the open probability of BK channels, leading to an outward flow of potassium ions and hyperpolarization of the cell membrane. nih.gov This effect is thought to result from a direct interaction between the bile acid and the channel complex or a closely associated membrane component. europeanreview.orgsemanticscholar.org The structural features of the bile acid, such as the presence of an α-hydroxyl group and a cis A-B ring junction, are important for robust channel potentiation. nih.gov The modulation of BK channels by bile acids like lithocholic acid may contribute to their effects on smooth muscle relaxation and other physiological responses. semanticscholar.org

Table 3: Summary of this compound's Molecular Interactions

| Target | Interaction | Downstream Effect | Reference |

| Macrophages (M1 polarization) | Inhibition | Reduced pro-inflammatory phenotype | nih.gov |

| CD4+ T cells (Th17 polarization) | Inhibition | Reduced pro-inflammatory T-cell differentiation | nih.gov |

| GPBAR1/TGR5 | Agonism | Activation of cAMP/PKA signaling | nih.govfrontiersin.orgnih.gov |

| NLRP3 Inflammasome | Inhibition (via GPBAR1) | Decreased pro-inflammatory cytokine release | |

| BK/KCa1.1 Channels | Modulation (inferred from LCA) | Increased channel activity, cell hyperpolarization | europeanreview.orgnih.govnih.govsemanticscholar.org |

This compound Effects on Other Signaling Pathways

This compound, a secondary bile acid derived from gut microbiome metabolism, exerts influence over various intracellular signaling pathways, thereby modulating fundamental cellular processes. Research, primarily focused on its isomer lithocholic acid (LCA), has elucidated its role in the intricate network of cellular communication, including the MAPK, STAT3, and PI3K/AKT pathways, as well as its function as a nuclear receptor modulator.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial transducers of extracellular signals to intracellular responses, governing processes like cell proliferation, differentiation, and apoptosis. youtube.com Lithocholic acid (LCA) has been shown to actively engage with components of this network, particularly the Extracellular signal-regulated kinases 1 and 2 (ERK-1/2). mdpi.comnih.gov

In colorectal cancer (CRC) cell lines, LCA treatment stimulates the ERK-1/2 signaling pathway. mdpi.comnih.gov This activation is not an isolated event; it functions as an upstream signal that contributes to the suppression of other pathways, such as the STAT3 pathway. nih.gov The activation of ERK-1/2 by LCA can lead to the activation of the AP-1 transcription factor, which in turn plays a role in mediating gene expression changes. mdpi.comnih.gov While direct studies on this compound are less common, the broader family of bile acids, such as cholic acid, has also been demonstrated to activate ERK-1/2 and p38 MAPK pathways, suggesting a class effect of bile acids on MAPK signaling. nih.gov The p38 MAPK pathway, in particular, is recognized as a stress-activated protein kinase involved in inflammation and apoptosis and has been implicated in the regulation of bile acid transport. heraldopenaccess.us

| Pathway Component | Effect of LCA | Observed Cellular Context | Downstream Consequence |

|---|---|---|---|

| ERK-1/2 | Stimulates/Activates | Colorectal Cancer (CRC) HCT116 cells | Mediates inhibition of STAT3; Activates AP-1 transcription factor mdpi.comnih.gov |

| p38 MAPK | Activated by bile acids (e.g., cholic acid) | Colon cancer HT29 and SW620 cells | Functions as an upstream signal for NF-κB activation nih.gov |

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth and survival. In the context of bile acid signaling, LCA has been found to be an inhibitor of STAT3 activity. mdpi.com Specifically, LCA treatment reduces the phosphorylation of STAT3. nih.gov This dephosphorylation prevents STAT3 from binding to the promoter regions of its target genes, such as the promoter for microRNA-21 (miR-21). mdpi.com

| Molecule | Effect of LCA | Mechanism | Cellular Context |

|---|---|---|---|

| STAT3 | Inhibition/Suppression of Phosphorylation | Mediated by the activation of Erk1/2 signaling mdpi.comnih.gov | Colorectal Cancer (CRC) HCT116 cells mdpi.comnih.gov |

| STAT3 DNA Binding | Prevented | LCA-induced inhibition of STAT3 phosphorylation prevents its binding to target gene promoters (e.g., miR21) mdpi.com | Colorectal Cancer (CRC) HCT116 cells mdpi.com |

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a primary intracellular signaling pathway that regulates cell proliferation, growth, and survival. youtube.com Research has demonstrated that LCA is a potent activator of this pathway. mdpi.com In CRC cells, LCA treatment leads to a strong, time-dependent activation of PI3K/AKT signaling. mdpi.com

The mechanism of this activation is linked to other effects of LCA. The elevation of miR-21 expression induced by LCA is upstream of the inhibition of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). mdpi.comnih.gov Since PTEN is a negative regulator of the PI3K/AKT pathway, its inhibition by the LCA-miR-21 axis leads to the subsequent activation of PI3K/AKT signaling. mdpi.com This pathway is a major intracellular signaling route stimulated by bile acids and is known to be a key player in regulating cell proliferation. mdpi.comresearchgate.net

| Pathway Component | Effect of LCA | Upstream/Downstream Events | Cellular Function |

|---|---|---|---|

| PI3K/AKT | Strongly activates in a time-dependent manner | Downstream of LCA-induced miR-21 expression and PTEN inhibition mdpi.comnih.gov | Regulates cell proliferation and survival mdpi.com |

| PTEN | Inhibited | Upstream of PI3K/AKT activation; Downstream of miR-21 elevation mdpi.com | Tumor suppressor, negative regulator of PI3K/AKT pathway mdpi.com |

Beyond canonical signaling cascades, this compound directly interacts with nuclear receptors, specifically the Retinoic acid receptor-related orphan receptor gamma t (RORγt). nih.govresearcher.life RORγt is a transcription factor that is essential for the differentiation of T helper 17 (Th17) cells, which are critical in driving autoimmune diseases through the production of pro-inflammatory cytokines like Interleukin-17 (IL-17). nih.gov

This compound functions as a RORγt inverse agonist. researcher.life Unlike an agonist which activates a receptor, or an antagonist which blocks an agonist, an inverse agonist binds to the same receptor and reduces its basal, constitutive activity. nih.gov In the case of RORγt, inverse agonists stabilize a conformation of the receptor that is unfavorable for binding coactivators, but favorable for binding corepressors, leading to reduced gene transcription. nih.govnih.gov The identification of this compound, a metabolite derived from the gut microbiome, as an inverse agonist of RORγt highlights a direct mechanism by which microbial metabolites can modulate the host immune system and represents a promising therapeutic target for autoimmune conditions. nih.govresearcher.life

| Concept | Description | Relevance to this compound |

|---|---|---|

| RORγt | A nuclear receptor and transcription factor pivotal for the differentiation of pro-inflammatory Th17 cells nih.gov | This compound is a natural ligand that binds to and modulates the activity of RORγt researcher.life |

| Inverse Agonism | A mechanism where a ligand binds to a receptor to reduce its basal level of activity, inhibiting downstream signaling nih.govplos.org | This compound acts as an inverse agonist, suppressing the transcriptional activity of RORγt researcher.life |

| Therapeutic Implication | Inhibition of RORγt is a therapeutic strategy for autoimmune diseases driven by Th17 cells nih.gov | As a natural inverse agonist, this compound provides a basis for developing modulators for these conditions researcher.lifenih.gov |

Allolithocholic Acid in Pathophysiological Processes

Cholestasis and Hepatic Injury

Cholestasis is a clinical condition characterized by impaired bile flow, leading to the accumulation of bile acids and other substances in the liver, which can cause hepatocyte and biliary injury amegroups.orgnih.govrarediseases.org. Allolithocholic acid has been identified as a marker of cholestasis and is associated with reduced hepatic bile flow and lipid secretion avantiresearch.comcaymanchem.com. The accumulation of toxic bile acids, including certain monohydroxy bile acids like this compound, is implicated in cholestatic liver damage nih.govrarediseases.orgfrontiersin.orgnih.gov.

Mechanisms of this compound-Induced Cholestasis

The mechanisms by which this compound contributes to cholestasis and hepatic injury involve the disruption of normal hepatobiliary function and cellular integrity xiahepublishing.com.

Impairment of Hepatic Bile Flow and Cholesterol Secretion

This compound has been shown to reduce hepatic bile flow and the secretion of bile salts, cholesterol, and phospholipids (B1166683) in experimental models avantiresearch.comcaymanchem.com. This impairment in the transport of bile components is a key feature of cholestasis msdmanuals.com.

Hepatocyte Microvilli Loss and Canaliculi Dilation

Studies have indicated that this compound can induce morphological changes in hepatocytes, including the loss of microvilli and dilation of canaliculi avantiresearch.comcaymanchem.com. Bile canaliculi are spaces between hepatocytes that form the initial segments of the biliary tree, and their structural integrity, including the presence of microvilli, is crucial for proper bile secretion cas.czum.es. Dilation and microvilli loss can impede bile flow um.esnih.gov.

Membrane Toxicity and Cellular Injury

Bile acids, particularly hydrophobic ones, can exert detergent effects on cell membranes, leading to their disruption and cellular injury hmdb.canih.govhmdb.cawjgnet.commdpi-res.com. While the direct membrane toxicity of this compound is a subject of ongoing research, the accumulation of bile acids in general during cholestasis is known to cause oxidative stress, mitochondrial damage, and can trigger hepatocyte apoptosis and necrosis amegroups.orgnih.govxiahepublishing.comwjgnet.com.

Inflammatory Responses in Cholestatic Conditions

Cholestatic liver injury is often accompanied by inflammatory responses amegroups.orgnih.govfrontiersin.orgsemanticscholar.org. The accumulation of bile acids in the liver can trigger the release of inflammatory cytokines and chemokines, contributing to hepatic inflammation amegroups.orgfrontiersin.orgjci.org. This inflammatory response can involve the activation of signaling pathways, such as the TLRs/NF-κB pathway, leading to the recruitment of immune cells to the liver and exacerbating tissue damage amegroups.orgfrontiersin.orgfrontiersin.org. While research specifically on this compound's direct role in initiating or modulating these inflammatory pathways is evolving, studies on bile acids in general highlight their capacity to act as signaling molecules that influence inflammatory networks semanticscholar.orgfrontiersin.org.

Role of this compound in Metabolic Disorders

This compound's role in metabolic disorders is an area of ongoing investigation. Bile acids, including this compound, interact with nuclear receptors and membrane-bound receptors that regulate various metabolic pathways, such as lipid metabolism and glucose homeostasis biosynth.comnih.gov. These interactions suggest a potential influence of this compound on cholesterol levels and glycemic control biosynth.com. Furthermore, studies in animal models of metabolic dysfunction-associated steatohepatitis (MASH) have indicated that this compound administration can improve insulin (B600854) sensitivity and liver lipid accumulation, suggesting a potential role in mitigating metabolic dysfunction nih.gov.

Lipid Metabolism Regulation

This compound, as a secondary bile acid, is involved in the regulation of various metabolic pathways, including lipid metabolism. biosynth.com Its mode of action involves interactions with nuclear and membrane-bound receptors that influence these pathways. biosynth.com These interactions suggest a potential role for allo-LCA in influencing cholesterol levels. biosynth.com Bile acids in general are essential for the absorption, transport, and excretion of dietary fats, fat-soluble vitamins, and other hydrophobic nutrients. avantiresearch.comhmdb.ca They also regulate bile flow and lipid secretion and are important for the regulation of enzymes involved in cholesterol and other metabolite homeostasis. avantiresearch.com Studies on lithocholic acid (LCA), a related secondary bile acid, have shown effects on fat metabolism, potentially through the activation of TGR5, a receptor that can promote energy expenditure. frontiersin.org

Glucose Homeostasis and Insulin Sensitivity

This compound's interactions with nuclear and membrane-bound receptors also suggest its potential to influence glucose homeostasis and glycemic control. biosynth.com Bile acids are known to act as nutrient sensors and metabolic integrators that regulate glucose homeostasis by activating receptors such as the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). e-dmj.orgscielo.br Activation of TGR5, which is highly expressed in the intestine, can stimulate the release of glucagon-like peptide-1 (GLP-1), a hormone that promotes glucose-dependent insulin secretion and contributes to glucose homeostasis. e-dmj.orgscielo.br Studies have shown that bile acids can improve insulin sensitivity through the activation of FXR and TGR5. scielo.br While the direct effects of allo-LCA on glucose homeostasis and insulin sensitivity are an area of ongoing research, its relationship to other bile acids known to influence these processes highlights its potential involvement. Research in mice models of metabolic dysfunction-associated steatohepatitis (MASH) has shown that allo-LCA administration improved insulin sensitivity. nih.gov

Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), is a liver disease characterized by fat accumulation in the liver, inflammation, and hepatocyte damage. msdmanuals.comxiahepublishing.com It is closely related to insulin resistance and disturbances in hepatic lipid metabolism. xiahepublishing.comnih.gov Research in a mouse model of MASH induced by a high-fat/high-fructose diet and carbon tetrachloride (CCl4) investigated the effects of allo-LCA administration. nih.gov Exposure to the diet and CCl4 led to insulin resistance, a pro-atherogenic lipid profile, liver steatosis, and fibrosis. nih.gov Allo-LCA administration reversed this pattern, improving insulin sensitivity and reducing liver lipid accumulation. nih.gov The liver transcriptomic profile in these mice demonstrated that allo-LCA reversed the dysregulation of pathways associated with immunological, inflammatory, and metabolic signaling. nih.gov Allo-LCA also restored bile acid homeostasis, reversed diet-induced shifts in the bile acid pool composition, and improved adipose tissue health and function by reducing the expression of pro-inflammatory adipokines like leptin and resistin. nih.gov These findings suggest that allo-LCA may have therapeutic potential in liver diseases like MASH. nih.gov

This compound in Inflammatory and Immune Responses

Bile acids, including secondary bile acids like allo-LCA, play crucial roles in influencing immune cells and modulating immune responses. nih.govmdpi.comresearchgate.net An imbalance among immune cells is linked to the development of various diseases, including autoimmune and metabolic disorders. mdpi.com Allo-LCA has been shown to modulate intestinal immunity and may exert regulatory functions outside the intestine as well. nih.gov

T Regulatory Lymphocyte (Treg) Modulation

T regulatory lymphocytes (Tregs) are a subset of CD4+ T cells that play a critical role in maintaining immune tolerance and preventing autoimmune diseases. mdpi.comresearchgate.net Allo-LCA is known to be a steroid T regulatory lymphocyte modulator. avantiresearch.com Research has shown that allo-LCA can increase the levels of Foxp3, a key transcription factor involved in Treg differentiation. bucknell.edu Another lithocholic acid derivative, isothis compound (isoalloLCA), has been shown to enhance the differentiation of anti-inflammatory Treg cells by facilitating a permissive chromatin structure in the promoter region of the Foxp3 gene. nih.govnih.gov This enhancement of Treg differentiation by isoalloLCA requires the nuclear hormone receptor NR4A1. nih.gov While isoalloLCA has been more extensively studied for its direct effects on Treg differentiation, the classification of allo-LCA as a Treg modulator suggests similar potential. avantiresearch.combucknell.edunih.govnih.gov

T Helper Cell Differentiation (Th1, Th17) Inhibition

T helper (Th) cells, including Th1 and Th17 subsets, are involved in mediating inflammatory responses. mdpi.com Allo-LCA has been shown to prevent the polarization of CD4+ T cells into Th17 cells. nih.gov Studies on lithocholic acid (LCA) and its derivatives provide further insight into the modulation of Th cell differentiation by bile acids. LCA inhibits the differentiation of Th1 cells by inhibiting the expression of T-bet and STAT-1, key transcription factors for Th1 differentiation. mdpi.complos.orgnih.gov This inhibition by LCA appears to be largely mediated through the Vitamin D receptor (VDR). plos.orgnih.gov Another derivative, 3-oxolithocholic acid (3-oxoLCA), inhibits Th17 cell differentiation by directly binding to and inhibiting the transcriptional activity of RORγt, a key transcription factor for Th17 differentiation. mdpi.comnih.govbiorxiv.orgresearchgate.net While the direct mechanisms for allo-LCA's inhibition of Th17 polarization are being elucidated, its action as a RORγt inverse agonist in vitro provides a potential mechanism. nih.gov

Macrophage Polarization and Cytokine Secretion

Macrophages are immune cells that can polarize into different phenotypes, primarily pro-inflammatory M1 macrophages and anti-inflammatory M2 macrophages, influencing inflammatory responses. researchgate.netmdpi.commdpi.com Allo-LCA has been shown to prevent M1 polarization of macrophages in vitro. nih.gov This suggests a role for allo-LCA in shifting macrophage populations towards a less inflammatory state. Other bile acids, such as LCA and taurine-conjugated LCA (TLCA), have been shown to inhibit the expression of proinflammatory cytokines from macrophages via TGR5. mdpi.com LCA has also been observed to decrease the expression of hepatic M1 macrophages and increase hepatic M2 macrophages, contributing to anti-inflammatory effects. mdpi.com Dysregulated bile acid signaling can exacerbate inflammation through mechanisms including altered macrophage polarization. frontiersin.org For example, deoxycholic acid (DCA), another gut microbial metabolite, has been shown to promote M1 macrophage polarization and the production of pro-inflammatory cytokines. researchgate.net The ability of allo-LCA to prevent M1 polarization suggests a potential counter-regulatory role in inflammatory processes involving macrophages. nih.gov

Attenuation of Inflammation in Various Organ Systems

This compound, a secondary bile acid derived from the microbiome, has demonstrated the capacity to attenuate inflammation in different organ systems. nih.gov Research indicates that allo-LCA can mitigate liver fibrosis. nih.gov In vitro studies reveal that allo-LCA functions as an agonist for GPBAR1 and an inverse agonist for RORγt. nih.gov This dual activity is associated with the prevention of macrophage M1 polarization and the inhibition of Th17 polarization of CD4 cells. nih.gov

In vivo investigations utilizing a mouse model of metabolic dysfunction-associated steatohepatitis (MASH) have shown that administration of allo-LCA reversed several pathological indicators. nih.gov Specifically, allo-LCA treatment improved insulin sensitivity, reduced liver lipid accumulation, and ameliorated the pro-atherogenic lipid profile, liver steatosis, and fibrosis induced by a high-fat/high-fructose diet and carbon tetrachloride. nih.gov Liver transcriptomic profiling in these studies indicated that allo-LCA reversed the dysregulation of numerous pathways linked to immunological, inflammatory, and metabolic signaling. nih.gov Furthermore, allo-LCA was found to restore bile acid homeostasis and improve adipose tissue histopathology and function by decreasing the expression of the pro-inflammatory adipokines leptin and resistin. nih.gov A healthier composition of the intestinal microbiota was also restored by allo-LCA. nih.gov Beyond the liver, allo-LCA has been shown to attenuate intestinal inflammation and promote the transition from M1 to M2 macrophages in a mouse model of colitis. researchgate.net The potential of allo-LCA to impact inflammatory disorders is further supported by findings that it increases the levels of Foxp3, a transcription factor crucial for the differentiation of regulatory T cells (Tregs). bucknell.edu

This compound and Cancer Research

The association between bile acids and cancer has been a subject of ongoing research. This compound has been investigated for its potential role in cancer development and its utility as a biomarker.

This compound is a bile acid naturally present in human serum and feces. foodb.cahmdb.ca Studies have observed that allo-LCA tends to be present at higher concentrations in patients diagnosed with colon cancer, with this trend being particularly noted in men. foodb.cahmdb.ca Increased fecal levels of this compound have also been reported in individuals with colorectal cancer. caymanchem.com This consistent finding of elevated allo-LCA levels in colorectal cancer patients suggests its potential utility as a biomarker for this malignancy.

Information specifically detailing the direct effects of this compound on various cancer cell lines was not extensively available in the provided search results. Research in this area appears to be less characterized compared to other bile acids like lithocholic acid.

Based on the provided search results, specific mechanisms describing the anti-tumor effects directly attributable to this compound were not identified. The available information primarily focuses on its association with colorectal cancer as a potential biomarker rather than its mechanistic impact on cancer cells or tumor progression.

This compound in Neurological and Other Systemic Effects

The influence of bile acids extends beyond the gastrointestinal and hepatic systems, with emerging research exploring their roles in neurological function and other systemic processes.

Information directly linking this compound to neurosteroid function or specific neurological implications was not found within the provided search results. While bile acids in general and other specific bile acids have been implicated in neurological processes and interactions with receptors in the nervous system, the specific role of this compound in this context was not detailed.

Potential Link to Anti-aging Pathways

This compound is recognized as a bile acid found in normal serum and feces. foodb.cahmdb.ca Its PubChem Compound Identifier (CID) is 5283803. hmdb.canih.govmitoproteome.orgchem960.com While research has explored the roles of various bile acids in physiological and pathophysiological processes, detailed research findings specifically and solely focusing on this compound's direct link to anti-aging pathways are limited within the scope of the provided search results.

Some studies investigating bile acids in the context of aging and senescence have mentioned this compound. For instance, allo-lithocholic acid has been noted in research related to cellular senescence in mesenchymal stem cells, suggesting a potential attenuating effect in the liver in this context. researcher.life Additionally, this compound has been listed as a compound used in studies primarily focused on the anti-aging effects of Lithocholic acid, indicating its presence in relevant research landscapes, though the detailed findings presented in those studies pertain to Lithocholic acid. researchgate.netbiorxiv.org

It is important to note that the majority of detailed research findings regarding the potential link between bile acids and anti-aging pathways, as found in the provided search results, extensively discuss Lithocholic acid (LCA), a different bile acid with a PubChem CID of 9903. wikipedia.orgwikidata.orgfishersci.atmpg.delipidmaps.org These studies indicate that Lithocholic acid has shown anti-aging effects in various model organisms and may mimic aspects of calorie restriction by activating pathways such as the AMPK pathway. researchgate.netresearchgate.netnmn.comndtv.comnews-medical.netfightaging.org While this compound is structurally related, the specific mechanisms and effects on aging pathways unique to this compound are not clearly delineated in the provided search results. Further dedicated research is needed to fully elucidate the potential role and mechanisms of this compound in anti-aging processes.

Interplay with the Gut Microbiome

Microbial Production of Allolithocholic Acid

The gut microbiome of vertebrates is capable of a vast number of biotransformations of primary bile acids, which are synthesized in the liver from cholesterol. nih.govnih.gov While the liver produces bile acids predominantly in the A/B-cis orientation ("kinked"), the gut microbiota can convert these into A/B-trans oriented "flat" stereoisomers, such as this compound. nih.gov This conversion process significantly diversifies the bile acid pool, with gut microbes generating an estimated 400 secondary bile acid products from the few primary bile acids synthesized by the host. nih.gov this compound is one such microbially derived metabolite, formed from the primary bile acid chenodeoxycholic acid through a series of enzymatic reactions. nih.gov

The formation of "flat" allo-bile acids like this compound is primarily carried out by bacteria belonging to the Firmicutes phylum. nih.govtandfonline.com For decades, the precise enzymatic pathway for this conversion remained unclear, but recent research has identified specific genes and enzymes responsible for this biotransformation. nih.govtandfonline.com

A novel mechanism has been described whereby Firmicutes generate this compound. tandfonline.com This involves specific bile acid-inducible (bai) enzymes. nih.gov For instance, research has identified that Lachnoclostridium scindens (formerly Clostridium scindens) possesses the necessary enzymatic machinery. nih.gov Key enzymes in this pathway include bile acid 5ɑ-reductases, encoded by the baiP and baiJ genes, which are found exclusively in Firmicutes. nih.govtandfonline.com The enzyme BaiA1 has been shown to catalyze the final reductive step, converting 3-oxo-allo-lithocholic acid to this compound. nih.govnih.govtandfonline.com

Table 1: Bacteria and Enzymes in this compound Production

| Phylum/Genus | Enzyme | Gene | Function |

| Firmicutes | Bile acid 5ɑ-reductase | baiP, baiJ | Catalyzes the formation of the allo- stereoisomer. nih.govtandfonline.com |

| Lachnoclostridium scindens | BaiA1 | baiA1 | Catalyzes the final reduction of 3-oxo-allo-LCA to this compound. nih.govnih.govtandfonline.com |

Impact of this compound on Gut Microbiota Composition and Function

This compound, as a product of microbial metabolism, also exerts a reciprocal influence on the gut microbial community. nih.govunina.it Bile acids are potent antimicrobial compounds that play a significant role in shaping the microbial ecology of the gut. psu.edu The effects of this compound can be seen in its ability to modulate the composition of the microbiota and influence bacterial metabolic activities.

Research has demonstrated that this compound can influence the composition of the gut microbiota. In preclinical models of liver disease, administration of this compound was found to restore a healthier composition of the intestinal microbiota. nih.gov This suggests a regulatory role for this secondary bile acid in maintaining or re-establishing microbial balance, particularly under conditions of dysbiosis associated with disease. nih.govunina.it Studies have noted a correlation between dysbiosis of the gut microbiota and alterations in the profile of colonic bile acids, including lithocholic acid and its derivatives, in both patients with inflammatory bowel disease (IBD) and mouse models of colitis. nih.govdoaj.orgresearchgate.net

Bile acids can directly and rapidly affect the global metabolism of bacteria. psu.edu Their detergent-like properties can cause non-specific damage to the cytoplasmic membranes of bacteria. frontiersin.org This can lead to disruptions in crucial metabolic pathways, including those for amino acids, nucleotides, and carbohydrates. psu.edu While these are general effects of bile acids, the specific impact of this compound on bacterial gene expression and metabolic pathways is an area of ongoing research. The hydrophobicity of a bile acid influences its toxicity to bacteria, and studies have shown that lithocholic acid, a related secondary bile acid, exhibits varied toxicity against different bacteria within the cecal microbiome. psu.edu

Gut-Liver Axis Signaling and this compound

The gut-liver axis is a critical communication network that links the gastrointestinal tract and the liver. researchgate.netnih.gov Bile acids, including this compound, are key signaling molecules within this axis, facilitating bidirectional communication. nih.govnih.govresearchgate.net Produced in the gut, these microbial metabolites can enter the enterohepatic circulation and travel to the liver, where they exert significant effects on host physiology. frontiersin.orgnih.gov

This compound participates in the bidirectional communication between the gut and the liver, leading to systemic effects. researchgate.netnih.govresearchgate.net In mouse models of metabolic dysfunction-associated steatohepatitis (MASH), administration of this compound reversed the dysregulation of multiple pathways in the liver associated with immunological, inflammatory, and metabolic signaling. nih.gov

This microbial metabolite was also shown to restore bile acid homeostasis by reversing shifts in the composition of the bile acid pool. nih.gov Systemic metabolic benefits observed include improved insulin (B600854) sensitivity and reduced liver lipid accumulation. nih.gov Furthermore, this compound administration helped restore adipose tissue function by reducing the expression of pro-inflammatory adipokines. nih.gov These findings highlight the significant role of microbially-produced this compound in gut-liver crosstalk and its potential to modulate systemic metabolic and inflammatory states. nih.govunina.itnih.gov

Research Methodologies and Approaches for Allolithocholic Acid Studies

In Vitro Research Models

In vitro models are fundamental for dissecting the direct effects of allolithocholic acid on various cell types and for exploring its metabolic transformations and signaling pathways in a controlled environment.

Cell Lines for Metabolic and Signaling Studies

A variety of cell lines are employed to study the metabolic and signaling effects of this compound and related bile acids. These models allow for focused investigations into specific cellular processes without the complexity of a whole organism.

Studies on bile acid derivatives, such as those of lithocholic acid, have utilized cell lines including Jurkat, K562, A549, and HEK293 to evaluate cytotoxicity, effects on the cell cycle, induction of apoptosis, alterations in mitochondrial potential, and the production of reactive oxygen species (ROS) guidetopharmacology.org. Standardizing cell lines and culture conditions is important in in vitro studies to minimize variability nih.gov.

Intestinal cell lines are frequently used to study bile acid transport and the effects of bile acids on intestinal barrier function and inflammatory responses. Caco-2, T84, and HT-29 cell lines, which can differentiate and exhibit characteristics of intestinal epithelial cells, are commonly employed for permeability and drug absorption studies cdutcm.edu.cn. Caco-2 cells, when differentiated, express morphological and functional features of small intestinal enterocytes, including the formation of tight junctions and the secretion of mucin and cytokines cdutcm.edu.cn.

Hepatocyte cell lines are crucial for examining the impact of bile acids on liver metabolism and transport. Polarized hepatocyte models, such as WIF-B, WIF-B9, HepG2, AML12, AML14, and HepaRG cell lines, are used to study hepatocyte polarity, vectorial transport of bile acids, and the function of hepatobiliary transporters mitoproteome.org. HepG2 cells, for instance, express numerous metabolizing enzymes and are used for polarity development and lipid and protein trafficking studies mitoproteome.org. HepaRG cells display both hepatocyte-like and biliary-like epithelial phenotypes and are considered a good tool for xenotoxic and genotoxic studies due to their expression of drug transporters and active P450 cytochromes at levels comparable to cultured human hepatocytes mitoproteome.org.

This compound itself has been investigated in vitro using cell-based assays to understand its functional properties, such as its role as a GPBAR1 agonist and RORγt inverse agonist, and its influence on immune cell polarization, specifically preventing macrophage M1 polarization and Th17 polarization of CD4 cells lipidmaps.org. HEK293 cells have been utilized in reporter assays to predict the binding affinities of compounds with nuclear receptors like FXR and TGR5 nih.gov. Additionally, transcriptional profiling in T cells has been performed to identify genes regulated by isoLCA (this compound), highlighting its potential selective modulation of immune pathways nih.goviarc.fr.

Here is a summary of commonly used cell lines and their applications in bile acid research:

| Cell Line | Origin/Type | Key Applications in Bile Acid Research |

| Jurkat, K562, A549, HEK293 | Various human (lymphoma, leukemia, lung carcinoma, embryonic kidney) | Evaluating cytotoxicity, cell cycle effects, apoptosis, mitochondrial function, ROS production guidetopharmacology.org. Predicting nuclear receptor binding (FXR, TGR5) nih.gov. Studying transcriptional activity iarc.fr. |

| Caco-2 | Human colonic adenocarcinoma | Permeability and drug absorption studies, intestinal barrier function, inflammatory responses cdutcm.edu.cn. |

| T84, HT-29 | Human colonic carcinoma | Studying intestinal epithelial cell function, goblet cell-like phenotype cdutcm.edu.cn. |

| WIF-B, WIF-B9 | Rat hepatoma hybrid | Hepatocyte polarity, bile acid transport mitoproteome.org. |

| HepG2 | Human hepatocellular carcinoma | Hepatocyte polarity, bile acid transport, drug transporters, lipid and protein trafficking mitoproteome.org. |

| AML12, AML14 | Mouse hepatocyte | Studying effects of growth factors and cytokines, lipogenesis mitoproteome.org. |

| HepaRG | Human hepatic progenitor | Hepatocyte polarity, drug transporters, P450 activity, xenotoxic and genotoxic studies mitoproteome.org. |

Co-culture Systems for Microbiota Interactions

Co-culture systems are valuable tools for investigating the complex interactions between host cells and the gut microbiota, as well as interactions between different bacterial species, in the context of bile acid metabolism. These systems can partially mimic the in vivo environment of the intestine.

Co-culturing bacterial species allows researchers to study microbial transformations of bile acids and the effects of bile acids on bacterial growth. For instance, co-culture experiments have been used to study the growth inhibition of pathogens like Clostridioides difficile and Enterococcus faecium by isoalloLCA nih.gov. Clostridium scindens, a bacterium known for its bile acid 7α-dehydroxylating activity, has been co-cultured with C. difficile to understand how it regulates the pathogen's growth easychem.org.

Co-culture systems involving host cells and bacteria provide insights into the interplay between the microbiota, bile acids, and the intestinal epithelium. In vitro co-culture of Clostridium scindens with primary human colonic epithelium has been used to investigate the protective effects of the bacterium against pathogens like Staphylococcus aureus easychem.org. More complex co-culture models, such as those involving differentiated Caco-2 cells and macrophage-like THP-1 cells, are used to better replicate the in vivo intestinal environment and study cell-cell interactions and pathophysiological reactions during inflammation cdutcm.edu.cn. These systems can help elucidate how microbial metabolites like this compound modulate host cell responses.

Co-culture cross-feeding studies are also employed to illustrate the impact of bacterial interactions on the production of metabolites like short-chain fatty acids, which can be influenced by the presence of bile acids uni.lu.

Reporter Assays and Gene Expression Profiling

Reporter assays and gene expression profiling are widely used in this compound research to elucidate the molecular mechanisms by which it exerts its effects, particularly its influence on gene transcription and signaling pathways.

Reporter gene assays involve introducing a construct where the promoter region of a gene of interest is linked to a reporter gene (e.g., luciferase). By measuring the activity of the reporter gene, researchers can assess how this compound or other bile acids affect the transcriptional activity of that promoter. This approach has been used to map bile acid responsive elements in gene promoters, such as the human FGF19 promoter, and to study the regulation of gene expression by nuclear receptors like PXR and RXR in intestinal cells thegoodscentscompany.com. Dual luciferase reporter assays are also used to detect the transcriptional activities of target genes related to bile acid disposition metabolomicsworkbench.org. HEK293 cells are commonly used in luciferase reporter assays to study the transcriptional activity of nuclear receptor ligand-binding domains, such as RORγt iarc.fr.

Gene expression profiling techniques, such as quantitative real-time RT-PCR and microarray analysis or RNA-sequencing, are used to measure the levels of mRNA transcripts and identify genes whose expression is altered by this compound treatment. Quantitative real-time RT-PCR has been used to determine mRNA levels of genes like FGF19 in intestinal cells treated with bile acids thegoodscentscompany.com. Transcriptional profiling (RNA-sequencing) on T cells has helped identify genes commonly regulated by isoLCA (this compound), providing insights into its immunomodulatory effects iarc.fr. Global gene expression profiling, often combined with techniques like chromatin immunoprecipitation (ChIP), is used to identify target genes regulated by key players in bile acid synthesis and metabolism, such as the orphan nuclear receptor SHP lipidmaps.org. Liver transcriptomic profiling in animal models can demonstrate how this compound administration reverses the dysregulation of pathways associated with immunological, inflammatory, and metabolic signaling lipidmaps.org. Assessing gene expression profiles altered by specific treatments, like p53 activation, in primary hepatocytes and Trp53-null mice can reveal the role of these factors in regulating bile acid disposition metabolomicsworkbench.org.

In Vivo Animal Models

In vivo animal models are essential for studying the systemic effects of this compound, its metabolism and distribution within a living organism, and its role in the pathophysiology of various diseases. Rodent models, particularly mice and rats, are the most commonly used due to their genetic tractability and physiological similarities to humans in many aspects of bile acid metabolism.

Rodent Models for Disease Pathophysiology

Rodent models are extensively used to investigate the involvement of this compound in the pathophysiology of diseases affecting the liver, intestine, and other systems. These models allow for the study of complex interactions between bile acids, host metabolism, and the immune system in a physiological context.

Various rodent models are employed to study liver diseases, including models of cholestasis and metabolic dysfunction-associated steatohepatitis (MASH). Administering this compound to mice fed a high fat/high fructose (B13574) diet and carbon tetrachloride has been used as a model to investigate its potential to protect against liver damage in MASH lipidmaps.org. This type of in vivo study can assess the effects of this compound on parameters such as insulin (B600854) resistance, liver lipid accumulation, bile acid homeostasis, and adipose tissue histopathology lipidmaps.org. Mouse models of cholestasis induced by feeding cholic acid are used to investigate the role of factors like p53 in regulating bile acid disposition and the anticholestatic effects of potential therapeutic agents metabolomicsworkbench.org. Liver histopathology and serum biomarkers like ALT and ALP are commonly assessed in rodent models to validate proposed therapeutic mechanisms nih.gov.

Intestinal diseases, such as inflammatory bowel disease (IBD), are also studied using rodent models. While the search results did not specifically detail this compound studies in rodent IBD models, bile acids are known to play a role in intestinal inflammation, and rodent models of colitis are used to study the effects of bile acids like deoxycholic acid and ursodeoxycholic acid on intestinal barrier function and inflammation fishersci.cafishersci.se.

Rodent models are also used to study the systemic effects of bile acids beyond the enterohepatic circulation, including their influence on the immune system. In vivo experiments in mice have demonstrated that treatment with isoalloLCA can lead to a significant reduction in TH17 cell populations, suggesting its potential as a therapeutic agent for inflammatory diseases nih.gov.

Acute pancreatitis models in rodents, induced by agents like sodium bile salts (including taurolithocholic acid 3-sulfate), L-arginine, or cerulein, are used to study the mechanisms of pancreatic injury and inflammation uni.lu. The severity of pancreatitis in these models can be controlled by adjusting the concentration, volume, and infusion pressure of the inducing agent uni.lu.

Here is a summary of rodent models and their applications in bile acid research related to disease pathophysiology:

| Animal Model Type | Specific Models/Inductions | Key Applications in Bile Acid Research |

| Mice | High fat/high fructose diet + CCl4 | Investigating protection against liver damage in MASH, effects on insulin sensitivity, liver lipids, bile acid homeostasis lipidmaps.org. |

| Mice | Cholic acid feeding | Studying cholestasis, regulation of bile acid disposition, anticholestatic effects metabolomicsworkbench.org. |

| Mice | Various strains (e.g., C57BL/6, Trp53-null) | Assessing liver histopathology and serum biomarkers nih.gov, studying systemic effects on immune cells (e.g., TH17 populations) nih.gov. |

| Rats, Mice | Retrograde ductal infusion of bile salts (e.g., taurolithocholic acid 3-sulfate) | Studying experimental acute pancreatitis, mechanisms of pancreatic injury and inflammation uni.lu. |

| Rats, Mice | L-arginine or cerulein induction | Studying experimental acute pancreatitis uni.lu. |

Germ-Free and Gnotobiotic Animal Models

Germ-free (GF) and gnotobiotic animal models are invaluable for dissecting the specific roles of the gut microbiota in bile acid metabolism and the subsequent impact on host physiology and disease. GF animals are devoid of all microorganisms, while gnotobiotic animals are colonized with a defined community of microorganisms.

GF mice are used to study the effects of the host environment on bile acids in the absence of microbial influence. Comparing the bile acid profiles of GF mice with those of conventionally raised (SPF) mice or gnotobiotic mice colonized with specific bacteria helps researchers understand the extent of microbial transformation of bile acids lipidmaps.orguni.lu. Studies in GF models are necessary to confirm phenotypes that are suspected to be microbiota-induced nih.gov.

Gnotobiotic models, where GF animals are colonized with a defined microbial community, offer a controlled system to investigate the causal relationship between specific microbes or microbial consortia and bile acid metabolism or host phenotypes nih.gov. For example, gnotobiotic mice colonized with a mouse-intestine-derived 12-species microbiota (Oligo-MM12) have been used to explore the longitudinal distribution of bile acid transformations and identify the microorganisms responsible lipidmaps.orglipidmaps.org. Colonizing GF mice with the Oligo-MM12 consortium, which is deficient in 7α-dehydroxylation activity, and then complementing it with a 7α-dehydroxylating organism like Clostridium scindens, allows researchers to study the impact of this specific microbial function on the bile acid pool and host health, such as resistance to C. difficile infection lipidmaps.orguni.lulipidmaps.org.

Gnotobiotic models associated with synthetic communities that mimic the composition of complex microbiota, such as the Oligo-Mouse-Microbiota 19.1 (OMM19.1), are used to reduce the complexity of the gut microbiome to a manageable level for mechanistic studies uni.lunih.gov. These models can be used to study how defined microbial communities influence the bile acid profile and colonization resistance against pathogens uni.lu.

Studies using gnotobiotic mice colonized with microbiota from human donors or animals with specific conditions (e.g., pigs with APC mutations) can help investigate the role of complex microbial communities and their metabolic products, including bile acids, in the development of diseases like intestinal tumors nih.gov.

| Animal Model Type | Description | Key Applications in Bile Acid Research |

| Germ-Free (GF) | Devoid of all living microorganisms | Studying host bile acid metabolism in the absence of microbial influence, confirming microbiota-induced phenotypes lipidmaps.orguni.lunih.gov. |

| Gnotobiotic | Colonized with a defined community of microorganisms | Investigating causal relationships between specific microbes/consortia and bile acid metabolism/host phenotypes lipidmaps.orguni.lunih.govlipidmaps.orgnih.gov. |

| Gnotobiotic sDMDMm2 | Colonized with a 12-species mouse microbiota (Oligo-MM12) | Exploring longitudinal distribution of bile acid transformations, identifying responsible microorganisms lipidmaps.orglipidmaps.org. |

| Gnotobiotic OMM19.1 | Colonized with a synthetic community mimicking SPF mouse microbiota | Studying the influence of defined communities on bile acid profiles and colonization resistance uni.lu. |

| Gnotobiotic (with specific bacteria) | GF animals colonized with specific bacterial species (e.g., C. scindens) | Investigating the impact of specific microbial functions (e.g., 7α-dehydroxylation) on bile acid pool and host health lipidmaps.orguni.lulipidmaps.org. |

| Gnotobiotic (with complex microbiota) | GF animals colonized with microbiota from donors (human or animal) | Studying the role of complex microbial communities and their metabolites in disease development (e.g., intestinal tumors) nih.gov. |

Assessment of Physiological and Transcriptomic Changes